Product packaging for Ethyl 6-hydroxyquinoline-3-carboxylate(Cat. No.:CAS No. 6972-86-7)

Ethyl 6-hydroxyquinoline-3-carboxylate

Cat. No.: B1347310
CAS No.: 6972-86-7
M. Wt: 217.22 g/mol
InChI Key: PPAXVLCDNYNJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 6-hydroxyquinoline-3-carboxylate (CAS 6972-86-7) is a quinoline derivative with a hydroxy group at the 6-position and an ethyl ester moiety at the 3-position. This compound has garnered attention due to its biological activity, particularly its role as a potent inhibitor of hepatitis B virus (HBV) DNA replication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B1347310 Ethyl 6-hydroxyquinoline-3-carboxylate CAS No. 6972-86-7

Properties

IUPAC Name

ethyl 6-hydroxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-8-6-10(14)3-4-11(8)13-7-9/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAXVLCDNYNJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289605
Record name ethyl 6-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-86-7
Record name Ethyl 6-hydroxy-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6972-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 62370
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6972-86-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62370
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 6-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-hydroxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve the use of catalysts and solvents to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 6-hydroxyquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group at the 6-position and the carboxylate ester at the 3-position allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit microbial growth, and affect cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of functional groups significantly impacts biological activity. For example, the 6-hydroxy group in the target compound is critical for HBV inhibition, whereas 8-bromo or 4-chloro substituents (e.g., CAS 35975-57-6) may enhance steric effects, altering binding affinities .
  • Purity and Applications: Ethyl 6-chloroquinoline-3-carboxylate (CAS 1017414-83-3) is prioritized in synthetic routes due to its >95% purity and role in intermediates , while nitro-substituted derivatives (e.g., CAS 131548-98-6) lack hazard classifications, suggesting safer handling .

Biological Activity

Ethyl 6-hydroxyquinoline-3-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline ring with a hydroxyl group at the 6-position and an ethyl ester at the carboxylic acid group. Its molecular formula can be represented as C11H11NO3. The structural features contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM for different bacterial strains, indicating potent antibacterial effects .

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli2.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against fungi such as Candida albicans. The MIC values for antifungal activity were reported to be between 16.69 to 78.23 µM .

The mechanism of action of this compound involves its interaction with enzymes and receptors that are critical for microbial growth and survival. The hydroxyl group on the quinoline ring is believed to play a crucial role in binding to active sites on enzymes, thereby inhibiting their activity and leading to antimicrobial effects.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways essential for bacterial growth. For instance, it has been suggested that it interferes with the biosynthesis of nucleic acids or proteins in microorganisms .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives, making it a candidate for further development as an antimicrobial agent .
  • Structural Activity Relationship (SAR) Analysis : Another research effort focused on the SAR of quinoline derivatives revealed that modifications at the hydroxyl and carboxylic acid positions significantly influenced biological activity. This compound was highlighted for its favorable profile, suggesting that further structural optimization could enhance its efficacy .

Q & A

Q. How can researchers optimize the synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate derivatives to improve yield and purity?

Methodological Answer:

  • Key Steps :
    • N-Propargylation : Start with the parent compound and introduce propargyl groups under controlled conditions to minimize side reactions .
    • Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazole-substituted derivatives, as demonstrated in Sharpless conditions .
    • Amine Functionalization : React intermediates with secondary amines to enhance solubility and biological activity .
  • Optimization Tips :
    • Monitor reaction temperatures (e.g., 60–80°C for click reactions) to balance reactivity and decomposition.
    • Use HPLC (≥95% purity standards) to track intermediate purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound derivatives?

Methodological Answer:

  • Techniques :
    • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., triazole ring protons at δ 7.5–8.0 ppm) .
    • Mass Spectrometry (HRMS) : Validate molecular weights (e.g., C12_{12}H9_9ClFNO3_3 derivatives with m/z ≈ 269.66) .
    • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
  • Data Interpretation : Cross-reference with crystallographic data (e.g., bond angles and lengths from X-ray studies) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictory antimicrobial activity data among this compound derivatives?

Methodological Answer:

  • Strategies :
    • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoro vs. chloro groups at position 6/7) on MIC values against Gram-positive vs. Gram-negative bacteria .
    • Dose-Response Studies : Test derivatives at varying concentrations (e.g., 1–100 µg/mL) to identify non-linear trends .
    • Mechanistic Assays : Evaluate bacterial membrane disruption via fluorescence assays (e.g., propidium iodide uptake) to confirm mode of action .
  • Case Study : Compound 9 (an HBV inhibitor) showed specificity due to its 4-hydroxy group; similar approaches can clarify antimicrobial discrepancies .

Q. What crystallographic strategies are effective for resolving the crystal structure of this compound derivatives?

Methodological Answer:

  • Software and Workflow :
    • Data Collection : Use high-resolution X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) for small-molecule crystals .
    • Structure Solution : Apply SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) .
    • Visualization : Generate ORTEP-3 diagrams to highlight bond distortions (e.g., C–O bond lengths ≈ 1.36 Å in carboxylate groups) .
  • Challenges : Address twinning or disorder by merging equivalent reflections and applying restraints to thermal parameters .

Q. How can computational modeling complement experimental data in studying this compound derivatives?

Methodological Answer:

  • Approaches :
    • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
    • Molecular Docking : Simulate binding interactions with target proteins (e.g., HBV polymerase) using AutoDock Vina .
    • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate inhibitor potency .
  • Validation : Correlate docking scores (e.g., binding energies < −7 kcal/mol) with IC50_{50} values from cell-based assays .

Tables for Key Data

Q. Table 1: Common Synthetic Routes for Derivatives

StepReaction TypeConditionsYield (%)Reference
1N-PropargylationDMF, 80°C, 12h65–75
2CuAAC ClickCuSO4_4, sodium ascorbate, RT82–90
3Amine CouplingDCM, DIEA, 24h70–85

Q. Table 2: Crystallographic Parameters for a Representative Derivative

ParameterValueMethod
Space GroupP1_1SHELXT
Bond Length (C–O)1.357(2) ÅSHELXL
R-Factor0.045ORTEP-3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Ethyl 6-hydroxyquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.